4,4'-BIS(ETHOXYCARBONYL)-2,2'-BIPYRIDINE

Overview

Description

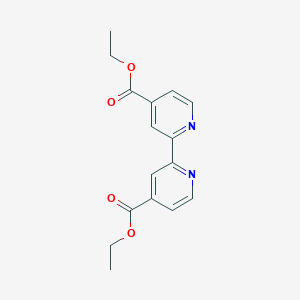

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is an organic compound belonging to the bipyridine family. It consists of two pyridine rings connected by a single bond, with carboxylate ester groups attached to the 4 and 4’ positions. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2,2’-bipyridine]-4,4’-dicarboxylate typically involves the esterification of [2,2’-bipyridine]-4,4’-dicarboxylic acid. One common method is the reaction of [2,2’-bipyridine]-4,4’-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

[2,2’-bipyridine]-4,4’-dicarboxylic acid+2C2H5OH→Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate+2H2O

Industrial Production Methods

Industrial production of diethyl [2,2’-bipyridine]-4,4’-dicarboxylate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.

Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Bipyridine N-oxides.

Reduction: [2,2’-bipyridine]-4,4’-diol.

Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

Chemical Applications

1. Coordination Chemistry

- Role as a Ligand : 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine is primarily utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals such as ruthenium, iridium, and copper. The nitrogen atoms in the bipyridine rings donate electrons to metal ions, enhancing the stability and reactivity of the resulting complexes .

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Stability |

|---|---|---|

| Ruthenium | [Ru(bpy)3]2+ | High |

| Iridium | Ir(III) complexes | Moderate to High |

| Copper | Cu(II) complexes | Variable |

2. Photocatalysis

- Applications in Photochemistry : The compound is investigated for its role in photocatalytic processes. Its metal complexes have shown potential in facilitating light-driven reactions, making them suitable for applications in solar energy conversion and organic synthesis .

Biological Applications

1. Anticancer Research

- DNA Intercalation : Studies have suggested that this compound and its metal complexes can act as DNA intercalators. This property is crucial for developing new anticancer agents that target DNA within cancer cells .

- Case Study : A recent study demonstrated that ruthenium-arene complexes containing this ligand exhibited significant cytotoxicity against bladder cancer cells (T24), outperforming traditional chemotherapeutics like cisplatin. The mechanism involves selective binding to DNA and inducing apoptosis in cancer cells .

Table 2: Cytotoxicity of Ruthenium-Arene Complexes

| Complex | IC50 (µM) | Selectivity Index (T24 vs MCF-10a) |

|---|---|---|

| Complex 1 | 5.0 | 10 |

| Complex 2 | 8.0 | 8 |

| Cisplatin | 15.0 | 3 |

Industrial Applications

1. Organic Electronics

- Material Development : The compound is also explored in the field of organic electronics. Its derivatives are being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,2'-bipyridine-4,4'-dicarboxylic acid with ethanol in the presence of sulfuric acid under reflux conditions. This method yields high purity compounds suitable for further applications .

Mechanism of Action

The mechanism of action of diethyl [2,2’-bipyridine]-4,4’-dicarboxylate primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable chelate complexes with metal centers. These complexes can participate in various catalytic and electronic processes, influencing molecular pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

- Diethyl [2,2’-bipyridine]-5,5’-dicarboxylate

- Diethyl [2,2’-bipyridine]-3,3’-dicarboxylate

- Diethyl [4,4’-bipyridine]-4,4’-dicarboxylate

Uniqueness

Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is unique due to its specific substitution pattern, which influences its coordination behavior and electronic properties. The 4,4’-substitution allows for the formation of distinct metal complexes with unique geometries and reactivities compared to other bipyridine derivatives.

Biological Activity

4,4'-BIS(ETHOXYCARBONYL)-2,2'-BIPYRIDINE (CAS No. 1762-42-1) is a chemical compound with the molecular formula C₁₆H₁₆N₂O₄. It has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Weight: 300.31 g/mol

- Structure: The compound features two ethoxycarbonyl groups attached to a bipyridine core, which may influence its biological interactions and mechanisms of action.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of bipyridine compounds can exhibit antimicrobial properties, potentially useful against various bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents.

- Cytotoxicity : Some studies have indicated potential cytotoxic effects on cancer cell lines, suggesting its utility in oncology.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various bipyridine derivatives found that compounds similar to this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus.

| Compound | Concentration (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 50 | 15 |

| Control (Ampicillin) | 50 | 22 |

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance:

- Cyclooxygenase (COX) Inhibition : A comparative study showed that bipyridine derivatives could inhibit COX enzymes involved in inflammatory processes.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 12.5 | 8.3 |

Cytotoxicity Assays

In vitro assays on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Studies

- Case Study on Antimicrobial Efficacy : A research group synthesized several derivatives of bipyridine and tested their efficacy against multidrug-resistant bacterial strains. The results indicated that modifications to the ethoxycarbonyl groups enhanced antibacterial activity.

- Case Study on Cancer Cell Lines : Another study focused on the cytotoxic effects of this compound against breast cancer cell lines (MCF-7). The findings suggested that it induced apoptosis through mitochondrial pathways.

The proposed mechanisms of action for the biological activities of this compound include:

- Enzyme Interaction : The compound may bind to active sites of enzymes like COX-1 and COX-2, inhibiting their activity.

- Cellular Uptake : Its lipophilic nature allows for easier penetration into cell membranes, facilitating interaction with intracellular targets.

Q & A

Basic Questions

Q. What are the established synthetic protocols for preparing 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine (deebpy), and what purification methods are critical for ensuring high yield and purity?

The synthesis of deebpy typically involves cross-coupling reactions or functionalization of pre-existing bipyridine frameworks. A widely cited method involves the esterification of 4,4'-dicarboxylic acid-2,2'-bipyridine (dcbpy) using ethanol under acidic conditions, followed by purification via column chromatography or recrystallization to remove unreacted intermediates . Key steps include:

- Use of anhydrous ethanol and catalytic sulfuric acid to drive esterification.

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Final purification using silica gel chromatography with dichloromethane/methanol gradients to isolate the pure product.

Q. What spectroscopic and analytical techniques are most effective for structural characterization of deebpy and its metal complexes?

Common techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm ester group integration and bipyridine backbone symmetry .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of ester carbonyl stretches (~1700–1750 cm) and bipyridine ring vibrations .

- X-ray Crystallography : For resolving coordination geometry in metal complexes (e.g., Ru-deebpy structures) .

- High-Performance Liquid Chromatography (HPLC) : To verify purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can the light-harvesting efficiency of deebpy-based Ru(II) sensitizers in dye-sensitized solar cells (DSSCs) be systematically evaluated?

Methodological approaches include:

- UV-Vis Absorption Spectroscopy : Quantifying molar extinction coefficients () in the visible range (e.g., 450–550 nm for metal-to-ligand charge transfer (MLCT) bands) to assess light absorption capacity .

- Electrochemical Analysis : Cyclic voltammetry (CV) to determine oxidation/reduction potentials and estimate excited-state lifetimes .

- Incident Photon-to-Current Efficiency (IPCE) : Measuring electron injection efficiency into TiO substrates under monochromatic light .

- Transient Absorption Spectroscopy : Probing charge recombination kinetics to optimize dye-TiO interfacial interactions .

Q. How can discrepancies between experimental absorption spectra and computational predictions for deebpy complexes be resolved?

Contradictions may arise from approximations in density functional theory (DFT) models. To address this:

- Hybrid Functionals : Use the Amsterdam Density Functional (ADF) program with the B3LYP functional and relativistic corrections (e.g., ZORA) for accurate MLCT state modeling .

- Solvent Effects : Incorporate COSMO solvation models to account for solvent-induced shifts in absorption bands .

- Benchmarking : Compare computed spectra with experimental data for structurally analogous complexes (e.g., dcbpy-Ru) to refine computational parameters .

Q. What strategies can mitigate oxidative degradation of deebpy-based sensitizers in photocatalytic applications?

- Ligand Substitution : Introduce electron-donating groups (e.g., methoxy) to stabilize the MLCT state and reduce susceptibility to oxidation .

- Protective Coatings : Encapsulate sensitizers within inert matrices (e.g., SiO) to limit exposure to reactive oxygen species .

- Electrolyte Optimization : Use non-corrosive redox mediators (e.g., iodide-free electrolytes) to minimize side reactions .

Q. Experimental Design and Data Analysis

Q. How should researchers design experiments to investigate the ligand’s role in tuning the redox properties of Ru-deebpy complexes?

- Systematic Ligand Variation : Synthesize a series of Ru complexes with deebpy derivatives (e.g., 4,4'-dimethyl or 4,4'-dichloro substituents) and compare CV profiles .

- Controlled Environment Studies : Conduct electrochemical measurements under inert atmospheres (Ar/glovebox) to exclude oxygen interference .

- Correlation Analysis : Plot Hammett constants of substituents against redox potentials to quantify electronic effects .

Q. How can conflicting data on the luminescence quantum yields (Φlum\Phi_{lum}Φlum) of deebpy complexes be reconciled?

Potential sources of variability include:

- Sample Purity : Trace impurities (e.g., unreacted dcbpy) can quench luminescence; validate purity via HPLC before measurement .

- Solvent Polarity : values are solvent-dependent; standardize measurements in acetonitrile or DMF .

- Instrument Calibration : Use reference dyes (e.g., [Ru(bpy)]) with well-established values for calibration .

Q. Computational and Theoretical Considerations

Q. What computational protocols are recommended for modeling the electronic structure of deebpy-containing metal complexes?

- Geometry Optimization : Use the ADF program with a triple- basis set and relativistic corrections for heavy metals (e.g., Ru) .

- TDDFT Calculations : Employ time-dependent DFT to simulate MLCT transitions and assign experimental absorption bands .

- Charge Decomposition Analysis (CDA) : Quantify ligand-to-metal charge transfer contributions using fragment-based approaches .

Q. Safety and Handling

Q. What safety precautions are essential when handling deebpy in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols during synthesis .

- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with local regulations .

Properties

IUPAC Name |

ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXJVXIVHPUFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477347 | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-42-1 | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.